![molecular formula C18H19ClN4O3S B2993044 2-(4-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251626-78-4](/img/structure/B2993044.png)
2-(4-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-a]pyridin-3-one ring, a piperidine ring, and a chlorobenzyl group . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[4,3-a]pyridin-3-one ring, which is a fused ring system containing nitrogen atoms . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex due to the presence of multiple reactive sites. For instance, the nitrogen atoms in the triazolo and piperidine rings could potentially participate in various reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Typically, compounds with similar structures have good stability and moderate to high polarity .
Scientific Research Applications
Antiviral and Antimicrobial Activities
Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline structure have been synthesized as potential antiviral and antimicrobial agents . The presence of piperidine and sulfonyl groups, similar to the compound , may enhance these properties. These compounds have been tested for their efficacy against various pathogenic organisms and have shown promising results.
Anticancer Potential
Derivatives of [1,2,4]triazolo[4,3-a]pyrazine, which share a similar core structure with the compound, have been evaluated as potential c-Met kinase inhibitors . These inhibitors are crucial in cancer treatment as they can prevent the growth and spread of cancer cells. The compound’s structural similarity suggests it could be explored for similar anticancer applications.
Synthesis of Diheterocycles
The compound’s core structure is useful in the synthesis of diheterocycles , which are important in medicinal chemistry for their diverse biological activities. The oxidative functionalization of C(sp3)–H bonds in related structures has been used to create linked diheterocycles, indicating the compound’s potential in complex synthesis.
Antifungal Drugs
Triazole compounds, including those with structures similar to the compound , are key components in antifungal drugs . These drugs, such as voriconazole and posaconazole, are vital in treating fungal infections, suggesting the compound’s potential use in developing new antifungal medications.
Serotonin Uptake Inhibitors
The compound has been used to prepare congeners of Trazodone, which are potent and selective inhibitors of synaptosomal uptake of 5-hydroxytryptamine . This indicates its potential application in the treatment of depression and other disorders related to serotonin uptake.
Biocatalysis in Glycoconjugate Synthesis
Related structures have been utilized in biocatalysis to create glycoconjugates , which are important in biological research and pharmaceutical development. The compound’s structure could be valuable in engineering glycosidases for similar purposes.
Pharmacological Potentials
The triazole nucleus, present in the compound, is known for its versatile pharmacological activities . It is found in drugs with antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, and analgesic properties, among others.
Development of New Antibacterial Agents
Given the rise of multidrug-resistant pathogens, there is a need for new antibacterial agents. Compounds with the triazole moiety have been explored for this purpose, and the compound could be a candidate for developing novel antibacterial drugs .
Future Directions
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3S/c19-15-6-4-14(5-7-15)12-23-18(24)22-13-16(8-9-17(22)20-23)27(25,26)21-10-2-1-3-11-21/h4-9,13H,1-3,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUELRCCEIADZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

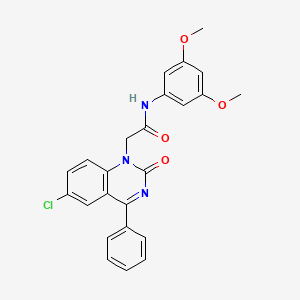
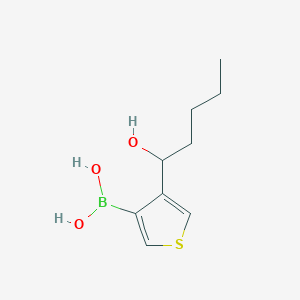
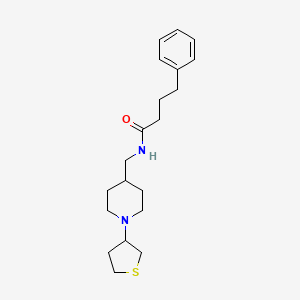
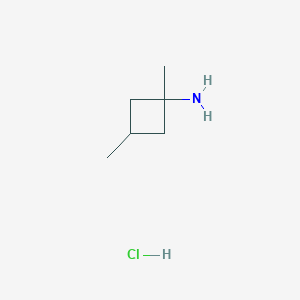
![Methyl 3-{[4-(2-pyrimidinyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2992968.png)
![Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/no-structure.png)
![2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-c]pyridine}](/img/structure/B2992970.png)
![Tert-butyl 9a-formyl-6-oxo-3,4,7,9-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2992973.png)
![4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine](/img/structure/B2992974.png)
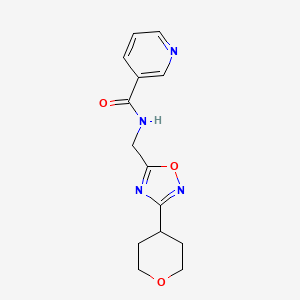

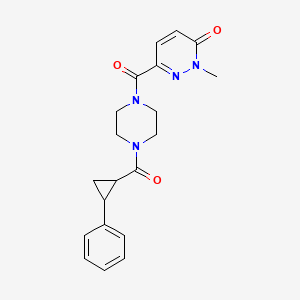
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2992983.png)
